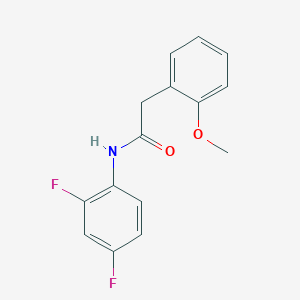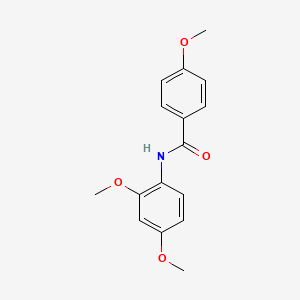![molecular formula C16H12BrN3OS B6141448 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)
1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone, also known as BPTET, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole-thioether compounds and has shown promising results in various areas of research.
Wirkmechanismus
The exact mechanism of action of 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and physiological effects:
1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been shown to have antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a useful tool for studying the mechanisms of various diseases. However, one limitation is that it may not be suitable for use in certain animal models or in humans due to its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and inflammatory conditions. Another area of interest is its potential use as a tool for studying the mechanisms of various diseases. Further research is needed to fully understand the potential applications of 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone in these areas.
Synthesemethoden
1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone can be synthesized using a multi-step process involving the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the intermediate 4-bromo-N'-(4-bromophenyl)thiosemicarbazide. This intermediate is then reacted with ethyl acetoacetate to form the final product, 1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3OS/c17-13-8-6-11(7-9-13)14(21)10-22-16-18-15(19-20-16)12-4-2-1-3-5-12/h1-9H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWSMXLAHOEFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2)SCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

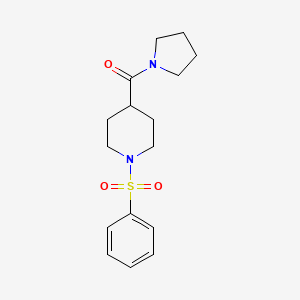
![4-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B6141367.png)

![N-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6141383.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)

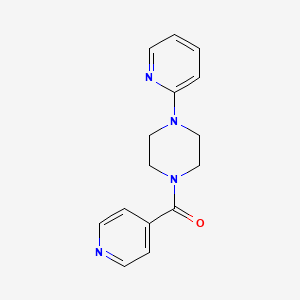
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
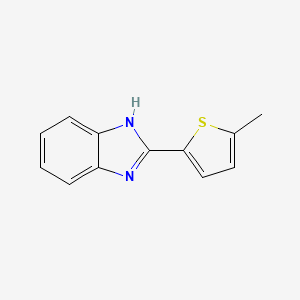
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)
![1,7,7-trimethylbicyclo[2.2.1]heptan-2-one semicarbazone](/img/structure/B6141430.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
